2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%
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Overview
Description
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% (2-DMAP) is a highly versatile compound with a wide range of applications in the field of organic synthesis. It is a white, crystalline powder with a melting point of 124-125°C and a boiling point of 191°C. 2-DMAP is commonly used in the synthesis of heterocyclic compounds and is a key component in the synthesis of biologically active compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% is used in a variety of scientific research applications. It is commonly used as a catalyst in the synthesis of heterocyclic compounds. It is also used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents. In addition, 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% catalyzes the formation of cyclic compounds by acting as a nucleophile. It reacts with the electrophilic carbon atom of an aromatic or aliphatic compound, forming a covalent bond. This reaction is followed by a rearrangement of the carbon-nitrogen bonds, resulting in the formation of a cyclic compound.
Biochemical and Physiological Effects
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% does not have any known biochemical or physiological effects. It is not metabolized by the body and is not known to interact with any cellular components.
Advantages and Limitations for Lab Experiments
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% has several advantages for lab experiments. Its low cost and availability make it an attractive choice for organic synthesis. It is also relatively stable and can be stored for long periods of time. However, 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% can be toxic and should be handled with care. It should be used in a well-ventilated area and protective equipment should be worn when handling the compound.
Future Directions
Future research on 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% may focus on its use in the synthesis of new biologically active compounds. It may also be used to explore new methods of organic synthesis. Additionally, research into the toxicology of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% may be conducted to better understand its safety profile. Finally, further research may be conducted to explore the potential of 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% as a catalyst for the synthesis of other organic compounds.
Synthesis Methods
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% is synthesized via a three-step process. The first step involves the reaction of 2-bromo-5-chloropyridine with dimethylaminopropanol in the presence of a base. This reaction produces 2-[3-(N,N-dimethylaminocarbonyl)phenyl]-5-chloropyridine. The second step involves the reaction of the intermediate product with sodium hydroxide to form 2-[3-(N,N-dimethylaminocarbonyl)phenyl]-5-hydroxypyridine. The final step involves the recrystallization of the product from methanol.
properties
IUPAC Name |
3-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-4-10(8-11)13-7-6-12(17)9-15-13/h3-9,17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKXGCWURRXHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692698 |
Source
|
Record name | 3-(5-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide | |
CAS RN |
1261939-18-7 |
Source
|
Record name | 3-(5-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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